![molecular formula C20H15N3O B5338357 4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5338357.png)
4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline
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Overview
Description
4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzohydrazide with benzoic acid derivatives under dehydrating conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aniline group allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: HNO3 for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of corresponding oxadiazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]aniline
- 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine
Uniqueness
4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or electronic properties are required .
Biological Activity
4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a compound that belongs to the class of 1,3,4-oxadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an oxadiazole ring, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance, a study synthesized various oxadiazole derivatives and evaluated their cytotoxic effects on several cancer cell lines including fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A-549) cells. Among these compounds, one derivative demonstrated an IC50 value of 19.56 µM against HT-1080 cells, indicating potent anticancer activity .
Mechanism of Action:
The mechanism by which these compounds exert their effects often involves the induction of apoptosis. For example, the activation of caspase pathways has been observed in treated cancer cells, leading to cell cycle arrest at the G2/M phase. This suggests that this compound may similarly induce apoptosis through caspase activation .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HT-1080 | 19.56 | Caspase activation |
MCF-7 | Not specified | Potential apoptosis induction |
A-549 | Not specified | Potential apoptosis induction |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been investigated. In a study assessing various synthesized compounds for their anti-inflammatory effects using the carrageenan-induced rat paw edema model, certain oxadiazole derivatives exhibited significant inhibition of edema formation. The results showed that some compounds had better activity compared to standard drugs like indomethacin .
Inhibition Data:
The following table summarizes the anti-inflammatory activity of selected oxadiazole derivatives:
Compound ID | Dose (mg/kg) | Inhibition after 3h (%) | Inhibition after 6h (%) |
---|---|---|---|
C-1 | 30 | 58.24 | 70.98 |
C-2 | 30 | 56.48 | 69.54 |
Indomethacin | 40 | 66.44 | N/A |
Case Studies
- Anticancer Study : A specific derivative of oxadiazole was tested against various cancer cell lines and showed marked growth inhibition in HT-1080 cells with mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Study : In another study involving multiple oxadiazole derivatives, significant anti-inflammatory effects were noted in animal models, with some compounds outperforming established anti-inflammatory drugs .
Properties
IUPAC Name |
4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c21-18-12-10-17(11-13-18)20-23-22-19(24-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSXGUBNIXLQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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